Cbz-O-methyl-L-ser

Catalog No.
S1535236
CAS No.
134807-65-1
M.F
C12H15NO5
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cbz-O-methyl-L-ser

CAS Number

134807-65-1

Product Name

Cbz-O-methyl-L-ser

IUPAC Name

(2S)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1

InChI Key

LQHGCFKPNOTYIQ-JTQLQIEISA-N

SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

COC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Peptide Synthesis

Cbz-O-Methyl-L-Serine is a valuable building block for peptide synthesis due to the presence of the following functional groups:

  • Cbz protecting group: This group protects the amino group (NH2) of L-serine, allowing for selective modification of other functional groups within the peptide chain. After peptide assembly is complete, the Cbz group can be removed under specific conditions to reveal the free amino group ().
  • Methyl ester: This group serves as a temporary protecting group for the carboxyl group (COOH) of L-serine. It allows for chain elongation during peptide synthesis and can be subsequently cleaved to regenerate the free carboxylic acid functionality required for peptide function ().
  • L-Serine: This provides the core structure containing a chiral center, essential for building peptides with specific stereochemistry ().

The combination of these features makes Cbz-O-Methyl-L-Serine a versatile reagent for solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in a laboratory setting ().

Cbz-O-methyl-L-serine is a derivative of L-serine, an amino acid that plays critical roles in protein synthesis and metabolic processes. The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and a methoxy (O-methyl) modification on the hydroxyl group. This structural arrangement enhances its stability and solubility, making it useful in various chemical and biological applications.

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Cbz group can be removed using catalytic hydrogenation or reductive methods, such as with sodium borohydride in the presence of palladium on carbon, yielding L-serine derivatives .
  • Coupling Reactions: The carboxylic acid functionality allows for peptide bond formation with other amino acids, facilitating the synthesis of peptides and proteins .
  • Functional Group Transformations: The methoxy group can be involved in reactions such as methylation or demethylation, depending on the reaction conditions employed.

Cbz-O-methyl-L-serine exhibits biological activities attributable to its structural components. It has been studied for:

  • Neuroprotective Effects: Some derivatives of L-serine are known to support neuronal health and may have implications in treating neurodegenerative diseases.
  • Antimicrobial Properties: Certain studies suggest that modifications to amino acids can enhance antimicrobial activity, although specific data on Cbz-O-methyl-L-serine is limited.
  • Role in Drug Development: Its derivatives are often explored in pharmaceutical research for their potential therapeutic applications.

Several methods exist for synthesizing Cbz-O-methyl-L-serine:

  • Direct Protection Method: L-serine is reacted with benzyloxycarbonyl chloride in the presence of a base (like triethylamine) to introduce the Cbz group, followed by methylation using methyl iodide or dimethyl sulfate to achieve the O-methylation .
  • Sequential Protection: First, the hydroxyl group can be protected using a suitable protecting group (e.g., TBDMS), followed by Cbz protection on the amino group, and subsequent methylation .
  • Alternative Synthetic Routes: Other methods involve using intermediates such as N-protected serine derivatives, which can be further modified through established organic synthesis techniques .

Cbz-O-methyl-L-serine has diverse applications:

  • Peptide Synthesis: It serves as an important building block in synthesizing peptides and proteins due to its stable structure.
  • Drug Development: Its derivatives are investigated for potential therapeutic uses, particularly in neuropharmacology.
  • Biochemical Research: Used as a reagent in various biochemical assays and studies involving amino acid metabolism.

Research into the interactions of Cbz-O-methyl-L-serine with other biomolecules is ongoing. These studies often focus on:

  • Enzyme Interactions: Investigating how this compound interacts with enzymes involved in amino acid metabolism.
  • Receptor Binding Studies: Assessing its potential binding affinity to neurotransmitter receptors or other biological targets.
  • Synergistic Effects: Exploring how it may enhance or inhibit the activity of other compounds in biological systems.

Several compounds share structural similarities with Cbz-O-methyl-L-serine, including:

Compound NameStructure FeaturesUnique Aspects
Cbz-L-serineBenzyloxycarbonyl protected L-serineCommonly used in peptide synthesis
N-Fmoc-L-serineFmoc protecting group instead of CbzHigher stability under basic conditions
O-TBDMS-L-serineTBDMS protecting group on hydroxylEnhanced solubility and stability
Cbz-O-methyl-L-threonineSimilar structure but with threonine insteadDifferent biological activities due to side chain
Cbz-S-phenyl-L-cysteine methyl esterContains a sulfur atom and phenyl groupUnique reactivity due to sulfur atom

The uniqueness of Cbz-O-methyl-L-serine lies in its specific combination of protective groups, which influences its reactivity and application potential compared to other derivatives.

XLogP3

0.9

Wikipedia

N-[(Benzyloxy)carbonyl]-O-methyl-L-serine

Dates

Last modified: 07-17-2023

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